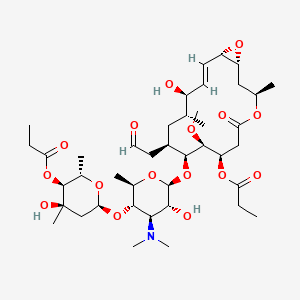
Turimycin ep3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Turimycin ep3 is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. It is known for its potent activity against a range of mycoplasma species and gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
Turimycin ep3 is primarily obtained through fermentation processes involving Streptomyces hygroscopicus. The production involves culturing the bacterium under specific conditions that promote the biosynthesis of the antibiotic. The fermentation medium typically contains sources of carbon, nitrogen, and essential minerals .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:
Inoculation: Introducing into the fermentation medium.
Fermentation: Maintaining optimal conditions (temperature, pH, aeration) to maximize antibiotic production.
Harvesting: Extracting the antibiotic from the fermentation broth using solvent extraction techniques.
Purification: Purifying the compound through chromatography and crystallization methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Turimycin ep3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity .
Scientific Research Applications
Turimycin ep3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell growth and protein synthesis.
Medicine: Explored for its potential use in treating infections caused by mycoplasma species and gram-positive bacteria.
Industry: Utilized in the development of veterinary antibiotics and as a reference standard in quality control processes
Mechanism of Action
Turimycin ep3 exerts its effects by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the translocation of peptidyl tRNA, effectively halting bacterial growth. The compound’s bacteriostatic effect can become bactericidal at higher concentrations .
Comparison with Similar Compounds
Similar Compounds
Josamycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A well-known macrolide antibiotic used to treat various bacterial infections.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity
Uniqueness of Turimycin ep3
This compound is unique due to its specific activity against mycoplasma species and its production through fermentation by Streptomyces hygroscopicus. Its distinct chemical structure and mechanism of action make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
39378-35-3 |
|---|---|
Molecular Formula |
C41H67NO16 |
Molecular Weight |
830.0 g/mol |
IUPAC Name |
[(1R,3R,7R,8S,9S,10R,12R,13R,14E,16S)-9-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,27+,28-,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI Key |
FFXJTOKFQATYBI-UEANCSDJSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C[C@@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


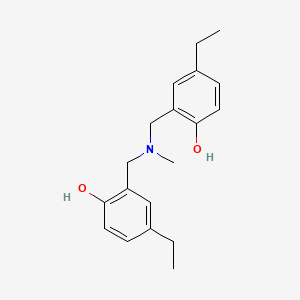
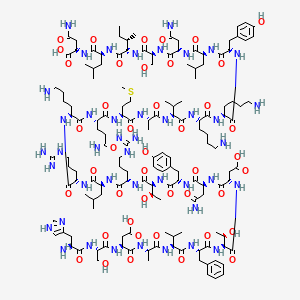
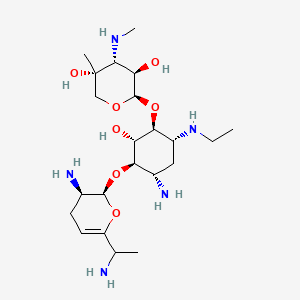
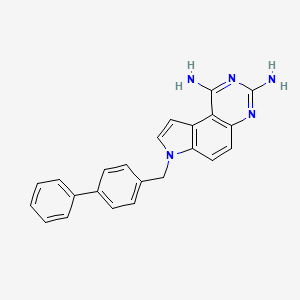
![7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B10820963.png)
![sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate](/img/structure/B10820964.png)
![(S)-8-[4-[[(S)-2-Aminopropanoyl]oxy]-1-piperidyl]-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid](/img/structure/B10820967.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10820972.png)
![3-[(1S)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4R)-1,3,3-trimethylpiperidin-4-yl]urea](/img/structure/B10820975.png)

![(7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10820990.png)
![2-[[8-[[1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B10820992.png)
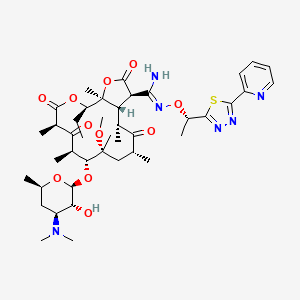
![7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid;dihydrate;hydrochloride](/img/structure/B10821016.png)
